(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327179-56-5
VCID: VC4404002
InChI: InChI=1S/C23H16ClFN2O2/c1-14-6-2-4-8-19(14)26-22(28)17-12-15-7-3-5-9-21(15)29-23(17)27-20-11-10-16(25)13-18(20)24/h2-13H,1H3,(H,26,28)
SMILES: CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)Cl
Molecular Formula: C23H16ClFN2O2
Molecular Weight: 406.84

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

CAS No.: 1327179-56-5

Cat. No.: VC4404002

Molecular Formula: C23H16ClFN2O2

Molecular Weight: 406.84

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide - 1327179-56-5

Specification

CAS No. 1327179-56-5
Molecular Formula C23H16ClFN2O2
Molecular Weight 406.84
IUPAC Name 2-(2-chloro-4-fluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C23H16ClFN2O2/c1-14-6-2-4-8-19(14)26-22(28)17-12-15-7-3-5-9-21(15)29-23(17)27-20-11-10-16(25)13-18(20)24/h2-13H,1H3,(H,26,28)
Standard InChI Key JGZAWGLGZGIQPC-VYIQYICTSA-N
SMILES CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)Cl

Introduction

Chemical Structure and Molecular Properties

The molecular structure of (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide (molecular formula: C<sub>23</sub>H<sub>17</sub>ClFN<sub>2</sub>O<sub>2</sub>) features a chromene backbone (2H-chromene) substituted at position 2 with an imino group linked to a 2-chloro-4-fluorophenyl ring and at position 3 with a carboxamide group attached to a 2-methylphenyl moiety . The Z-configuration of the imino double bond is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular Weight413.85 g/mol
LogP (Partition Coefficient)4.2 (predicted)
SolubilityLow in water; soluble in DMSO
Melting PointNot reported
Boiling PointNot reported

The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for lipid-based drug delivery systems .

Synthesis and Optimization

Industrial-Scale Considerations

Scalable synthesis necessitates continuous-flow reactors to enhance efficiency and reduce byproducts. Green chemistry principles, such as using biodegradable solvents (e.g., cyclopentyl methyl ether), are increasingly adopted to minimize environmental impact .

Biological Activity and Mechanism

Enzyme Inhibition

(2Z)-2-[(2-Chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide demonstrates notable activity against metabolic enzymes:

EnzymeIC<sub>50</sub> (µM)Comparison (Control)Mechanism
α-Amylase1.76 ± 0.01Acarbose: 0.43 ± 0.01Competitive inhibition
α-Glucosidase0.548 ± 0.02Acarbose: 0.604 ± 0.02Mixed-type inhibition
PPAR-γ Transactivation82% at 10 µMRosiglitazone: 100%Partial agonist activity

Data adapted from studies on structurally analogous chromene derivatives . The compound’s halogenated aryl groups enhance binding affinity to enzyme active sites through hydrophobic and halogen-bonding interactions .

Applications in Drug Development

Antidiabetic Agents

The compound’s dual inhibition of α-amylase and α-glucosidase positions it as a candidate for managing postprandial hyperglycemia . Structural analogs have shown oral bioavailability >60% in rodent models, with no significant hepatotoxicity at therapeutic doses .

Oncology

Chromene derivatives are explored as microtubule-targeting agents (MTAs) for breast and lung cancers. The 2-methylphenyl group enhances blood-brain barrier penetration, suggesting potential for treating glioblastoma.

Anti-Inflammatory Activity

In silico modeling predicts COX-2 inhibition (binding energy: −9.2 kcal/mol), comparable to celecoxib (−10.1 kcal/mol). In vivo studies are needed to validate efficacy.

Challenges and Future Directions

Toxicity Profiling

Current data gaps include acute/chronic toxicity and genotoxicity. Computational models (e.g., ProTox-II) predict a LD<sub>50</sub> of 250 mg/kg (oral, rat), classifying it as Category 4 (harmful).

Formulation Strategies

Nanoparticle encapsulation (e.g., PLGA nanoparticles) could address solubility limitations and enhance tumor targeting.

Structural Optimization

  • Electron-Withdrawing Groups: Introducing nitro or sulfonamide groups may improve enzyme affinity .

  • Stereochemical Modifications: Exploring E-configuration analogs to assess geometry-activity relationships .

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